3-(Prop-2-yn-1-yl)piperidine-2,6-dione
Description
Significance of the Piperidine-2,6-dione Scaffold in Contemporary Medicinal Chemistry Research
The piperidine-2,6-dione ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of bioactive molecules and approved pharmaceuticals. researchgate.netnih.gov Its structural rigidity and capacity for forming multiple hydrogen bonds allow it to interact with high specificity to biological targets.
Historically, the most famous molecule featuring this scaffold is Thalidomide (B1683933), a compound with a complex past that has re-emerged as a vital treatment for conditions like multiple myeloma and leprosy. googleapis.comnih.gov The therapeutic effects of Thalidomide and its more potent analogs, such as Lenalidomide (B1683929) and Pomalidomide, are derived from their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding hijacks the cell's protein degradation machinery, leading to the targeted destruction of specific proteins.
This mechanism of action has made the piperidine-2,6-dione scaffold a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a specific protein of interest, causing its ubiquitination and subsequent degradation. Analogs of piperidine-2,6-dione are frequently used as the E3 ligase-binding element in these powerful research tools and potential therapeutics. chemicalbook.com
Beyond this, the scaffold is a core component in drugs developed for a variety of diseases, including certain cancers and neurological disorders. nih.govresearchgate.net For instance, Aminoglutethimide, which contains this core structure, has been used in the treatment of breast cancer. researchgate.net The versatility and proven biological activity of this scaffold ensure its continued prominence in drug discovery programs.
Table 1: Representative Bioactive Molecules Containing the Piperidine-2,6-dione Scaffold
| Compound Name | Therapeutic Area | Primary Mechanism of Action |
| Thalidomide | Multiple Myeloma, Leprosy | E3 Ubiquitin Ligase Modulator |
| Lenalidomide | Multiple Myeloma, Myelodysplastic Syndromes | E3 Ubiquitin Ligase Modulator |
| Pomalidomide | Multiple Myeloma | E3 Ubiquitin Ligase Modulator |
| Aminoglutethimide | Breast Cancer, Cushing's Syndrome | Aromatase Inhibitor |
| Dexetimide | Parkinson's Disease | Muscarinic Acetylcholine Receptor Antagonist |
Strategic Role of Alkyne Functionalities in Modern Organic Synthesis and Chemical Biology
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic chemistry. wikipedia.orgbyjus.com The high electron density and linear geometry of the triple bond impart unique reactivity, making alkynes exceptionally versatile precursors for the synthesis of complex molecular architectures. numberanalytics.comnumberanalytics.commdpi.com They participate in a wide array of chemical transformations, serving as linchpins in the construction of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comstudysmarter.co.uk
The terminal alkyne, as found in 3-(prop-2-yn-1-yl)piperidine-2,6-dione, is of particular importance in chemical biology. Its relatively small size and high reactivity make it an ideal chemical handle for bioconjugation reactions. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnumberanalytics.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for modifying complex biological molecules like proteins, nucleic acids, and glycans. nih.gov
Furthermore, the alkyne group can serve as a bio-orthogonal tag. nih.gov Researchers can metabolically or chemically install an alkyne onto a biomolecule and then use click chemistry to attach a fluorescent probe or an affinity tag. This allows for the visualization, tracking, and isolation of molecules within their native biological environment, providing powerful insights into cellular dynamics and modes of action. nih.gov
Table 2: Key Reactions and Applications of Alkynes in Chemical Research
| Reaction Type | Description | Common Application Areas |
| Azide-Alkyne Cycloaddition (Click Chemistry) | A highly efficient reaction forming a stable triazole linkage between an alkyne and an azide (B81097). numberanalytics.com | Bioconjugation, Drug Discovery, Materials Science |
| Hydrogenation | Reduction of the triple bond to a double bond (alkene) or single bond (alkane) with controlled stereochemistry. numberanalytics.com | Natural Product Synthesis, Fine Chemical Production |
| Hydration | Addition of water across the triple bond, typically catalyzed by acid or metal salts, to form ketones or aldehydes. numberanalytics.com | Synthesis of Carbonyl Compounds |
| Cycloaddition Reactions | Participation in reactions like the Diels-Alder reaction to form complex cyclic and heterocyclic systems. numberanalytics.com | Pharmaceutical Synthesis, Organic Materials |
| Alkyne Metathesis | A reaction that exchanges alkylidyne groups between two alkynes to form new alkyne products. numberanalytics.comstudysmarter.co.uk | Synthesis of Macrocycles and Polymers |
Current Research Trajectories and Potential of Alkynylated Piperidine-2,6-dione Derivatives
While extensive research on the specific molecule this compound is not widely published, its potential can be inferred from the combined properties of its constituent parts. The fusion of a potent pharmacophore with a versatile chemical handle suggests several promising research directions.
The most immediate application lies in the field of targeted protein degradation. The piperidine-2,6-dione moiety can serve as a binder for the CRBN E3 ligase, while the terminal alkyne acts as a convenient attachment point. Using click chemistry, researchers can readily ligate this molecule to a vast library of ligands for various target proteins, enabling the rapid synthesis of novel PROTACs. This modular approach could significantly accelerate the discovery of new degraders for proteins implicated in a wide range of diseases. The use of lenalidomide analogs for PROTAC research is already an established strategy, and an alkynylated version provides a direct and efficient chemical handle for this purpose. chemicalbook.com
In chemical biology, this compound could be employed as a chemical probe. For example, it could be used in activity-based protein profiling (ABPP) to identify the cellular targets of piperidine-2,6-dione-based molecules. By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to the alkyne after cellular treatment, researchers could isolate and identify proteins that interact with the scaffold.
Furthermore, the molecule could serve as a key intermediate in the synthesis of more complex, multifunctional drugs. The alkyne can be transformed into a variety of other functional groups or used to link the piperidine-2,6-dione core to other pharmacophores, creating hybrid molecules with dual or synergistic activities. For instance, combining the immunomodulatory properties of the piperidine-2,6-dione with a moiety targeting a specific neurological receptor could lead to novel treatments for neuroinflammatory disorders.
Properties
IUPAC Name |
3-prop-2-ynylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h1,6H,3-5H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLJRJZWPYOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Prop 2 Yn 1 Yl Piperidine 2,6 Dione and Analogous Structures
Foundational Strategies for Constructing the Piperidine-2,6-dione Core
The piperidine-2,6-dione scaffold is a prevalent motif in a multitude of bioactive molecules. nih.gov Its synthesis has been approached through various classical and modern organic chemistry reactions, primarily focusing on intramolecular cyclization and multi-component condensation strategies.
Dieckmann Cyclizations and Related Intramolecular Annulation Reactions
The Dieckmann condensation is a cornerstone of organic synthesis for the formation of five- and six-membered rings. synarchive.comorganic-chemistry.org This intramolecular reaction of diesters under basic conditions to yield β-keto esters is a powerful tool for constructing the piperidine-2,6-dione core. The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester intermediate which, after hydrolysis and decarboxylation, can lead to the desired piperidine-2,6-dione ring system.
A flexible route to variously substituted piperidine-2,4-diones has been described, which can be conceptually extended to piperidine-2,6-diones. ru.nl The key step often involves the ring closure of a malonamide (B141969) precursor upon treatment with a base like sodium methoxide. ru.nl
Table 1: Illustrative Conditions for Dieckmann Cyclization in Piperidinone Synthesis
| Precursor Type | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Malonamide Diester | Sodium Methoxide | Ethanol | Reflux | Good | ru.nl |
| Diester | Sodium Alkoxide | Alcohol | Reflux | Good | organic-chemistry.org |
| Diester | Potassium tert-butoxide | Diethyl ether | 0 °C | Variable | synarchive.com |
This table presents generalized conditions and typical yields for Dieckmann-type cyclizations leading to cyclic keto esters, which are precursors to piperidinone structures.
Mannich Reactions and Multi-Component Condensations in Piperidine-2,6-dione Synthesis
Mannich reactions and other multi-component condensations offer an efficient and atom-economical approach to constructing complex piperidine (B6355638) scaffolds. ru.nlresearchgate.netmun.ca These reactions involve the condensation of an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. In the context of piperidine-2,6-dione synthesis, this strategy can be adapted to assemble the ring system in a single step from acyclic precursors.
For instance, a new series of 2,6-diaryl-3-methyl-4-piperidones was synthesized through a Mannich reaction involving the condensation of ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate. nih.gov This highlights the potential of multi-component reactions to generate highly substituted piperidine rings. A stereoselective three-component vinylogous Mannich-type reaction has also been developed to assemble multi-substituted chiral piperidines, which serves as a versatile intermediate for building a variety of new chiral piperidine compounds. researchgate.netnih.gov
The nitro-Mannich reaction, where a nitroalkane and an imine react to form a β-nitroamine, is another versatile tool that can be employed in the synthesis of piperidine-based structures. researchgate.net
Precursor Design and Functionalization for Piperidine-2,6-dione Formation
The rational design of acyclic precursors is crucial for the successful synthesis of the target piperidine-2,6-dione. For Dieckmann cyclizations, the precursor is typically a substituted pentanedioic acid diester or a related derivative where the substituents are pre-installed at the desired positions. For Mannich-type reactions, the choice of the initial amine, aldehyde, and carbonyl compound dictates the substitution pattern of the final piperidine ring.
A common strategy for preparing the piperidine-2,6-dione ring involves the reaction of an appropriate aniline (B41778) derivative with glutaric anhydride, followed by cyclization. researchgate.net For instance, a solution of an aniline derivative in toluene (B28343) can be refluxed with glutaric anhydride, and the resulting intermediate can then be cyclized using a reagent like 1,1'-carbonyldiimidazole (B1668759) in chloroform. researchgate.net
Introduction of the Prop-2-yn-1-yl Moiety via Alkylation and Related Reactions
Once the piperidine-2,6-dione core is established, the next critical step is the introduction of the prop-2-yn-1-yl (propargyl) group at the C3 position. This is typically achieved through an alkylation reaction of an enolate generated from the glutarimide (B196013) ring.
A key challenge in the alkylation of piperidine-2,6-diones is controlling the regioselectivity between C-alkylation (at the desired C3 position) and N-alkylation at the imide nitrogen. googleapis.com The outcome of this reaction is influenced by several factors, including the nature of the base, the electrophile, the solvent, and the temperature.
Optimization of Reaction Conditions and Reagent Selection for Propargylation
The propargylation of the piperidine-2,6-dione can be envisioned to proceed through the formation of an enolate at the C3 position, which then acts as a nucleophile to attack a propargyl electrophile, such as propargyl bromide. The choice of base is critical for the selective formation of the C3-enolate over the N-anion. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed for this purpose.
The reaction conditions need to be carefully optimized to favor C-alkylation. Factors such as solvent polarity, temperature, and the nature of the counter-ion can influence the reactivity of the ambident enolate.
Table 2: General Conditions for C-Alkylation of Carbonyl Compounds
| Carbonyl Substrate | Base | Electrophile | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|---|
| Ketone | LDA | Alkyl Halide | THF | -78 °C | C-Alkylation | General |
| Cyclic Ketohydrazone | KH | Unactivated sp3 Electrophiles | THF | Not specified | C-Alkylation | nih.gov |
This table provides a general overview of conditions used for C-alkylation of various carbonyl compounds, which can be adapted for the propargylation of piperidine-2,6-dione.
Control of Regioselectivity and Stereoselectivity in Alkynylation Processes
Achieving regioselectivity in the alkylation of piperidine-2,6-diones is a significant synthetic hurdle. N-alkylation is often a competing reaction, and its prevalence can be influenced by the reaction conditions. Generally, kinetically controlled conditions (strong, bulky bases at low temperatures) favor C-alkylation, while thermodynamically controlled conditions may lead to a mixture of C- and N-alkylated products.
Stereoselectivity at the C3 position is another important consideration, especially if a chiral center is desired. The introduction of the propargyl group can lead to a racemic mixture unless a stereoselective method is employed. This can be achieved through several strategies:
Chiral auxiliaries: Attaching a chiral auxiliary to the piperidine-2,6-dione ring can direct the incoming propargyl group to one face of the molecule.
Chiral catalysts: The use of a chiral catalyst in the alkylation reaction can create a chiral environment that favors the formation of one enantiomer over the other.
Substrate control: If the piperidine-2,6-dione precursor already contains a chiral center, it can influence the stereochemical outcome of the propargylation reaction.
The development of stereoselective methods for the synthesis of 2,6-disubstituted piperidines has been a focus of research, and these strategies can be adapted for the synthesis of 3-substituted analogs. rsc.org
Advanced Synthetic Transformations and Derivatization of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione
The presence of a terminal alkyne and a reactive piperidine-2,6-dione ring system in this compound opens up a plethora of possibilities for chemical modification. These transformations are crucial for generating libraries of compounds for drug discovery and for creating sophisticated molecular probes for chemical biology.
Applications of Click Chemistry (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)) for Bioconjugation and Library Synthesis
The terminal alkyne functionality of this compound is an ideal substrate for the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (B81097). mun.cathieme-connect.denih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for bioconjugation and the synthesis of compound libraries. mdpi.comfrontiersin.org
The triazole linker formed is not merely a passive connector; it is a rigid, planar, and metabolically stable unit that can mimic a peptide bond and participate in hydrogen bonding and dipole-dipole interactions. This has significant implications in the design of pharmacologically active molecules.
Bioconjugation: The bioorthogonal nature of the CuAAC reaction enables the conjugation of this compound to biomolecules such as peptides, proteins, and nucleic acids that have been functionalized with an azide group. This strategy is invaluable for creating targeted drug delivery systems, molecular probes for imaging, and for studying protein-ligand interactions.
Library Synthesis: The reliability and broad substrate scope of the CuAAC reaction make it a powerful tool for generating large and diverse libraries of triazole-containing piperidine-2,6-dione derivatives. By reacting this compound with a collection of diverse azides, a multitude of novel compounds can be rapidly synthesized and screened for biological activity.
Table 1: Examples of CuAAC Reactions with Alkyne-Containing Scaffolds
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Ref. |
| Phenylacetylene | Benzyl Azide | CuI | Various | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | mdpi.com |
| Propargyl Alcohol | Azidothymidine | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | Triazole-linked nucleoside | jenabioscience.com |
| N-propargyl isatin | Various azides | Anhydrous K₂CO₃ | DMF | N-(1-substituted-1H-1,2,3-triazol-4-yl)methyl isatins | researchgate.net |
Exploration of Mannich-Type Reactions and A3-Coupling Involving the Alkyne Motif
The terminal alkyne of this compound can also participate in multicomponent reactions such as the Mannich and A³-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds in a single step.
Mannich-Type Reactions: The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of this compound, while the alkyne itself is not the typical "active hydrogen" component, derivatives of the piperidine-2,6-dione ring could potentially undergo Mannich reactions. For instance, functionalization of the piperidine ring could introduce a suitable active methylene (B1212753) group. More directly, the alkyne can be utilized in variations of the Mannich reaction. For example, the synthesis of propargylamines can be achieved through a three-component reaction of a terminal alkyne, an amine, and an aldehyde, a reaction closely related to the A³ coupling. ajchem-a.com
A³-Coupling (Aldehyde-Alkyne-Amine): The A³-coupling reaction is a one-pot synthesis of propargylamines from a terminal alkyne, an aldehyde, and a secondary amine, typically catalyzed by a metal such as copper, gold, or silver. wikipedia.orgresearchgate.net This reaction offers a direct method to introduce an aminomethyl group adjacent to the alkyne functionality of this compound. The resulting propargylamine (B41283) derivatives are valuable building blocks in medicinal chemistry, as the propargylamine moiety is present in numerous biologically active compounds.
The general mechanism involves the formation of a metal acetylide and an iminium ion from the aldehyde and amine. The nucleophilic attack of the acetylide on the iminium ion yields the propargylamine product. nih.gov
Table 2: Overview of A³-Coupling Reactions
| Alkyne | Aldehyde | Amine | Catalyst | Product Type | Ref. |
| Phenylacetylene | Benzaldehyde | Piperidine | CuI | 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine | mdpi.com |
| Terminal Alkynes | Various Aldehydes | Secondary Amines | Gold/Silver | Propargylamines | wikipedia.org |
| Terminal Alkynes | Formaldehyde | Secondary Amines | Ruthenium/Copper | Propargylamines | wikipedia.org |
Other Functional Group Interconversions and Modifications on the Alkyne and Piperidine-2,6-dione Ring System
Beyond cycloaddition and coupling reactions, the alkyne and the piperidine-2,6-dione moieties of the title compound can undergo a variety of other transformations to further expand its chemical diversity.
Alkyne Modifications:
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for constructing complex molecular frameworks containing the piperidine-2,6-dione core.
Hydration: The alkyne can be hydrated to form a methyl ketone, which can then serve as a handle for further functionalization.
Reduction: The triple bond can be selectively reduced to a cis- or trans-alkene, or fully reduced to an alkane, providing access to a range of saturated and unsaturated derivatives.
Piperidine-2,6-dione Ring Modifications:
N-Alkylation/Arylation: The nitrogen atom of the piperidine-2,6-dione ring can be functionalized through alkylation or arylation reactions. researchgate.net This allows for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity.
C-H Functionalization: Recent advances in C-H activation chemistry could potentially allow for the direct functionalization of the C-H bonds on the piperidine ring, offering a direct route to novel analogs. nih.gov
Ring Opening: The dione (B5365651) functionality can be susceptible to hydrolysis or aminolysis under certain conditions, leading to ring-opened derivatives that may exhibit different biological profiles.
The strategic application of these advanced synthetic transformations allows for the extensive derivatization of this compound, highlighting its significance as a versatile building block in the development of new chemical entities with potential therapeutic applications.
Structural Characterization and Conformational Analysis of 3 Prop 2 Yn 1 Yl Piperidine 2,6 Dione
Advanced Spectroscopic Analysis for Unambiguous Structural Elucidation
A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) is essential for the unambiguous structural confirmation of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione.
High-Resolution NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring and the propargyl substituent. The chemical shifts and coupling constants would be indicative of their chemical environment and spatial relationships. For instance, the protons on the piperidine ring would exhibit complex splitting patterns due to diastereotopicity.
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons, the alkyne carbons, and the carbons of the piperidine ring would be characteristic.
Illustrative ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |
| C=O (C2, C6) | - | ~172 |
| CH (C3) | ~2.8 - 3.0 (m) | ~45 |
| CH₂ (C4) | ~2.0 - 2.2 (m) | ~28 |
| CH₂ (C5) | ~2.5 - 2.7 (m) | ~35 |
| NH | ~8.0 (br s) | - |
| CH₂ (propargyl) | ~2.4 - 2.6 (m) | ~20 |
| C≡CH (propargyl) | - | ~80 |
| C≡C H (propargyl) | ~2.2 (t) | ~70 |
FT-IR Spectroscopy: The infrared spectrum would reveal the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the imide, the C=O stretching of the dione (B5365651), the C≡C stretching of the alkyne, and the ≡C-H stretching of the terminal alkyne.
Expected FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, hypothetical) |
| N-H | Stretching | 3200-3300 |
| C=O | Stretching | 1700-1750 |
| C≡C | Stretching | 2100-2150 |
| ≡C-H | Stretching | ~3300 |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₈H₉NO₂). The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the propargyl group.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a derivative with a known stereocenter would establish its absolute configuration. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the imide N-H and the carbonyl oxygens.
Detailed Conformational Preferences and Dynamics of the Piperidine-2,6-dione Ring System
The piperidine-2,6-dione ring is expected to adopt a conformation that minimizes steric strain. Generally, six-membered rings like piperidine prefer a chair conformation. However, the presence of the two carbonyl groups can flatten the ring to some extent. The piperidine-2,6-dione ring can exist in various conformations, including chair, boat, and twist-boat forms. The chair conformation is generally the most stable. In the case of 3-substituted piperidine-2,6-diones, the substituent can occupy either an axial or an equatorial position. The preference for one over the other is determined by steric and electronic factors.
Influence of the Prop-2-yn-1-yl Substituent on Overall Molecular Geometry and Steric Hindrance
The prop-2-yn-1-yl (propargyl) group at the 3-position will significantly influence the conformational preference of the piperidine-2,6-dione ring.
Conformational Preference: The propargyl group is relatively bulky and its preference for an equatorial or axial position will depend on the balance of various steric interactions. In a chair conformation, an equatorial position for the propargyl group would likely be favored to minimize 1,3-diaxial interactions with the axial protons on the ring.
Steric Hindrance: The propargyl group will create steric hindrance on one face of the piperidine-2,6-dione ring, which could influence its reactivity and interactions with other molecules.
Computational Chemistry and Theoretical Investigations of 3 Prop 2 Yn 1 Yl Piperidine 2,6 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-(prop-2-yn-1-yl)piperidine-2,6-dione, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide significant insights. rsc.org
The electronic properties of a molecule are crucial for understanding its reactivity and interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. youtube.comyoutube.com The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the propargyl (alkyne) group and potentially the nitrogen atom of the piperidine (B6355638) ring. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl carbons of the dione (B5365651) moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
An analysis of the Molecular Electrostatic Potential (MEP) surface would visually represent the charge distribution. researchgate.net The MEP map for this molecule is predicted to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the two carbonyl groups, indicating sites susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor.
Neutral/Slightly Negative Potential (Green): Distributed across the carbon framework of the piperidine ring and the propargyl group.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Implied Reactivity |
|---|---|---|
| HOMO | Propargyl (alkyne) π-system, Nitrogen lone pair | Nucleophilic character; site for reactions with electrophiles. |
| LUMO | Carbonyl (C=O) groups | Electrophilic character; site for reactions with nucleophiles. |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |
DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net For this compound, theoretical calculations would help in assigning the characteristic vibrational modes of its functional groups. This is crucial for the structural confirmation of synthesized compounds. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| C≡C-H | Terminal Alkyne C-H Stretching | ~3300 |
| C-H (sp³) | Alkane C-H Stretching | 2850 - 3000 |
| C≡C | Alkyne C-C Stretching | 2100 - 2260 |
| C=O | Carbonyl (Dione) Stretching | 1680 - 1720 |
| N-C | Amide C-N Stretching | 1200 - 1400 |
Molecular Dynamics Simulations to Explore Conformational Space and Flexibility
Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of this compound. By simulating the molecule's movement over time, MD can reveal:
The relative stability of different ring conformations (e.g., chair vs. boat).
The preferred orientation (axial vs. equatorial) of the prop-2-yn-1-yl group.
The energetic barriers for conversion between different conformers.
These simulations can be performed in various environments (e.g., in a vacuum or in a solvent like water) to understand how intermolecular forces affect conformational preferences. researchgate.net The results from MD are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.
Prediction of Reactivity Descriptors and Mechanistic Insights into Reaction Pathways
Quantum chemical calculations can provide a range of reactivity descriptors that quantify a molecule's chemical behavior. Based on the energies of the FMOs, global reactivity descriptors can be calculated.
Table 3: Key Reactivity Descriptors from DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; a higher value indicates greater reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution; higher hardness implies lower reactivity. |
| Electrophilicity Index (ω) | μ² / 2η | A measure of the molecule's ability to accept electrons. |
These descriptors suggest that the molecule has multiple reactive sites. The propargyl group's terminal alkyne is a versatile handle for reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The dione's carbonyl groups are susceptible to nucleophilic addition, and the adjacent N-H group can be deprotonated. Computational studies can model the transition states and energy profiles of these potential reaction pathways, providing mechanistic insights that are valuable for synthetic chemistry. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for Piperidine-2,6-dione Scaffolds
The piperidine-2,6-dione core is a "privileged scaffold" found in many biologically active compounds. nih.gov Computational methods like Quantitative Structure-Activity Relationship (QSAR) are essential for understanding how structural modifications to this scaffold affect its biological activity. nih.govnih.gov
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve:
Building a Dataset: Assembling a series of piperidine-2,6-dione analogs with known biological activities.
Molecular Alignment: Superimposing the structures based on a common core.
Calculating Fields: Computing steric, electrostatic, and hydrophobic fields around the molecules. mdpi.com
Model Generation: Creating a statistical model that correlates the variations in these fields with changes in biological activity. nih.gov
Such a model could elucidate the specific contributions of the prop-2-yn-1-yl group at the 3-position. The contour maps generated from CoMFA/CoMSIA would highlight regions where steric bulk, positive or negative charge, or hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of new, more potent derivatives. mdpi.comresearchgate.net
Intermolecular Interaction Analysis and Docking Studies for Hypothetical Binding Modes
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. researchgate.netjetir.org Although a specific target for this compound is not defined here, a hypothetical docking study would reveal its potential binding modes and key intermolecular interactions.
Based on its structure, the molecule can participate in several types of interactions:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the two carbonyl oxygens can act as hydrogen bond acceptors.
Hydrophobic Interactions: The aliphatic piperidine ring and the hydrocarbon portion of the propargyl group can form van der Waals and hydrophobic contacts with nonpolar residues in a binding pocket.
π-π or C-H-π Interactions: The alkyne's π-system could potentially interact with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a protein's active site.
Table 4: Potential Intermolecular Interactions for Docking
| Molecular Feature | Potential Interaction Type | Interacting Partner (in Protein) |
|---|---|---|
| N-H Group | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |
| C=O Groups | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln |
| Piperidine Ring | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Phe |
| Propargyl Group | Hydrophobic / C-H-π | Ala, Val, Leu, Ile, Phe, Tyr, Trp |
Docking simulations would score different binding poses based on these interactions, predicting the most stable and likely binding orientation. researchgate.net This information is invaluable for hypothesis-driven drug design and for understanding the molecule's potential mechanism of action at a molecular level.
Research Applications in Chemical Biology and Targeted Molecular Modulation
Design and Synthesis as E3 Ubiquitin Ligase Targeting Moieties (Degronimers) for Targeted Protein Degradation
The piperidine-2,6-dione moiety is a well-established pharmacophore responsible for binding to Cereblon (CRBN), a crucial substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex. rscf.runih.gov This interaction is famously exploited by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929). acs.org By incorporating this glutarimide (B196013) core, 3-(Prop-2-yn-1-yl)piperidine-2,6-dione functions as a "degronimer"—a molecule that can recruit the cellular protein degradation machinery.
The synthesis of this compound and its analogs is a key area of research for expanding the toolkit for targeted protein degradation (TPD). spbu.ruinventiv.org The propargyl (prop-2-yn-1-yl) group at the C3 position provides a critical functional handle. This alkyne group does not interfere with Cereblon binding but serves as a reactive site for covalently attaching linkers, which can then be connected to a ligand for a specific protein of interest (POI). google.comtocris.com This modular design is the foundation of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce the degradation of specific proteins. tocris.com The development of C3-carbon substituted glutarimides like this compound has been a significant step in creating new degrader molecules beyond the traditional IMiD structures. inventiv.orggoogle.com
Strategic Chemical Linker Design for PROTAC (Proteolysis-Targeting Chimera) Research
The propargyl group of this compound is strategically positioned for linker attachment in PROTAC synthesis. explorationpub.com The terminal alkyne is an ideal partner for one of the most robust and widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govresearchgate.net This reaction allows for the efficient and high-yielding formation of a stable triazole ring, which connects the degronimer to a linker functionalized with an azide (B81097) group. nih.govresearchgate.net
The modularity of the click chemistry approach enables researchers to rapidly synthesize libraries of PROTACs with varying linker lengths, compositions, and attachment points. nih.govtechnologynetworks.com This is crucial because the nature of the linker significantly impacts the efficacy of a PROTAC by dictating the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. explorationpub.comnih.gov The use of click chemistry simplifies the otherwise complex process of optimizing these linker parameters, accelerating the discovery of potent and selective protein degraders. researchgate.netrsc.org
Exploration in Multireceptor Modulation and Polypharmacology within Preclinical Research Models
The piperidine-2,6-dione scaffold, originating from the IMiD class of drugs, is known to have biological effects beyond the recruitment of neosubstrates to Cereblon. acs.org Consequently, derivatives like this compound may exhibit polypharmacology, engaging with multiple biological targets. While its primary use in recent research is as a specific CRBN ligand for TPD, the core structure has been explored for its potential therapeutic properties in cancer and inflammatory diseases. smolecule.com
Role as a Privileged Scaffold for Developing Novel Chemical Probes and Ligands in Biological Systems
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov The piperidine-2,6-dione structure can be considered a privileged scaffold due to its recurrence in a variety of biologically active compounds. nih.govmdpi.com It serves as the cornerstone for IMiDs, a growing class of molecular glue degraders, and a vast number of PROTACs. nih.gov
The versatility of this compound extends this privileged nature by adding a bioorthogonal handle. smolecule.com This allows chemists to easily attach it to other pharmacophores, imaging agents, or affinity tags. This modularity makes the piperidine-2,6-dione scaffold a powerful template for generating diverse chemical libraries aimed at discovering novel ligands and probes for a wide range of biological systems. nih.gov
Utility in Activity-Based Protein Profiling (ABPP) via Alkyne Tagging and Bioorthogonal Ligation
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes and other proteins directly in native biological systems. nih.gov ABPP often employs chemical probes that covalently bind to the active site of a protein. The inclusion of a terminal alkyne group makes this compound an excellent candidate for two-step ABPP workflows. researchgate.net
In this approach, the small, unobtrusive alkyne-tagged probe is introduced to a biological system (e.g., cell lysate or intact cells). researchgate.net The probe binds to its target protein(s), and after incubation, the proteome is harvested. The alkyne handle is then used for bioorthogonal ligation, typically via CuAAC, to attach a reporter tag (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment and mass spectrometry-based identification). nih.govnih.gov This two-step method avoids the use of bulky reporter groups on the initial probe, which can hinder cell permeability and target engagement. researchgate.netresearchgate.net The alkyne tag on this compound thus enables its use as a chemical probe to identify and study the interactions of the glutarimide scaffold with proteins in complex biological mixtures.
Future Directions and Advanced Research Perspectives for 3 Prop 2 Yn 1 Yl Piperidine 2,6 Dione
Development of Enantioselective Synthetic Strategies for Chirality Control in Piperidine-2,6-dione Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry, with different enantiomers potentially exhibiting distinct pharmacological effects. nih.gov The 3-position of the piperidine-2,6-dione ring in 3-(prop-2-yn-1-yl)piperidine-2,6-dione is a stereocenter, making the development of enantioselective synthetic routes a critical research objective. While many synthetic methods for piperidines exist, achieving high enantiomeric enrichment for 3-substituted derivatives remains a challenge. nih.govmdpi.com
Future strategies will likely focus on several key areas of asymmetric synthesis:
Catalytic Asymmetric Synthesis: The use of chiral transition-metal catalysts, such as those based on rhodium or palladium, has shown promise in the synthesis of enantioenriched piperidines. nih.govnih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be converted to the desired piperidine (B6355638). nih.gov Adapting such methods for the synthesis of this compound would be a significant advancement.
Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. Intramolecular Michael additions catalyzed by chiral amines or quinoline-based organocatalysts have been successfully employed to produce enantiomerically enriched substituted piperidines. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the target molecule. rsc.orgresearchgate.net For example, chiral aziridines or amino acids could serve as precursors to establish the stereocenter at the 3-position before the formation of the piperidine-2,6-dione ring.
The successful development of these strategies will enable the production of enantiomerically pure (R)- and (S)-3-(prop-2-yn-1-yl)piperidine-2,6-dione, allowing for a precise evaluation of their respective biological activities and paving the way for more selective therapeutic agents.
Integration with Automated Synthesis and High-Throughput Screening Methodologies in Academic Research
Modern drug discovery relies heavily on the rapid synthesis and screening of large compound libraries to identify new therapeutic leads. researchgate.netchemdiv.com The structure of this compound is ideally suited for integration with these high-throughput methodologies. The terminal alkyne of the propargyl group serves as a versatile chemical handle for diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This functional group allows for the rapid, automated synthesis of a large library of derivatives by coupling the parent compound with a diverse array of azide-containing building blocks. This approach can generate thousands of unique analogs, systematically varying the substituents to explore the chemical space around the core scaffold. researchgate.net
Once synthesized, these libraries can be subjected to high-throughput screening (HTS) against a wide range of biological targets. chemdiv.com Automated HTS platforms can assess the activity of thousands of compounds in a short period, using assays that measure effects on enzymes, receptors, protein-protein interactions, or whole-cell phenotypes. chemdiv.com This combination of automated synthesis and HTS can accelerate the identification of novel piperidine-2,6-dione derivatives with potent and selective activity for various disease targets.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Compound Design
Computational modeling has become an indispensable tool in modern drug design, providing insights that guide the synthesis and optimization of new drug candidates. nih.gov For this compound and its derivatives, advanced computational methods can offer a deeper understanding of their mechanism of action and facilitate rational design.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For piperidine-2,6-dione derivatives, which are known to interact with proteins like the E3 ubiquitin ligase cereblon (CRBN), docking studies can elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity and specificity. smolecule.comgoogleapis.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-protein complex, simulating the movements of atoms over time. nih.gov This can reveal conformational changes in the protein upon ligand binding, assess the stability of the interaction, and identify key residues involved in the binding process. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of compounds and their corresponding biological activities, 3D-QSAR models can be developed to predict the activity of novel, unsynthesized analogs. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.
By integrating these computational tools, researchers can rationally design new derivatives of this compound with enhanced binding affinity, improved selectivity, and more favorable drug-like properties. nih.govnih.gov
Expansion of Chemical Biology Applications and Exploration of Novel Biological Paradigms
The unique structure of this compound, combining a known E3 ligase-binding scaffold with a bioorthogonal alkyne handle, makes it a powerful tool for chemical biology. smolecule.com Chemical biology probes are essential for dissecting complex biological processes and identifying new drug targets.
The propargyl group can be utilized in several advanced applications:
Target Identification and Validation: Using click chemistry, the alkyne can be tagged with a reporter molecule, such as biotin (B1667282) or a fluorescent dye. This allows for the identification of cellular binding partners through techniques like affinity purification-mass spectrometry or fluorescence microscopy, helping to validate known targets and discover novel ones.
Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the functional state of enzymes in complex biological systems. A modified version of this compound could be designed as an ABPP probe to study the activity of E3 ligases or other targets in their native cellular environment.
Development of Novel Therapeutic Modalities: The piperidine-2,6-dione core is famously used in Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to degrade specific disease-causing proteins. The alkyne handle on this compound provides a convenient attachment point for linking to a warhead that binds a target protein, facilitating the rapid construction of novel PROTACs.
Exploring these applications will not only deepen our understanding of the biological roles of piperidine-2,6-dione derivatives but also has the potential to uncover entirely new therapeutic strategies.
Development of Advanced Analytical Techniques for Real-time Monitoring of Compound Interactions in Complex Biological Environments
Understanding how a compound engages its target and affects cellular pathways in real-time and within a living system is a major challenge in drug discovery. Future research will increasingly rely on advanced analytical techniques to move beyond static, endpoint assays and capture the dynamics of drug action.
Promising technologies for studying this compound include:
Microfluidics and Organ-on-a-Chip Systems: These platforms allow for the long-term culture of cells in a more physiologically relevant environment. nih.gov When combined with reporter systems, such as luciferase-based gene expression reporters, they enable the real-time monitoring of cellular responses to a compound over extended periods, capturing both the onset and cessation of drug activity. nih.gov
Advanced Mass Spectrometry Techniques: Methods like cross-linking mass spectrometry (XL-MS) can provide snapshots of protein-protein interactions within intact cells. nih.gov This technology could be used to map how this compound modulates the interaction network of its target protein, providing valuable topological information in vivo. nih.gov
High-Resolution Cellular Imaging: The use of fluorescently tagged versions of this compound, created via its alkyne handle, in conjunction with super-resolution microscopy techniques can visualize the subcellular localization of the compound and its target engagement with unprecedented detail.
These advanced analytical methods will provide a more comprehensive and dynamic picture of the compound's behavior in complex biological systems, accelerating the translation of promising molecules into effective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
